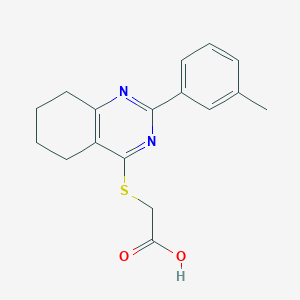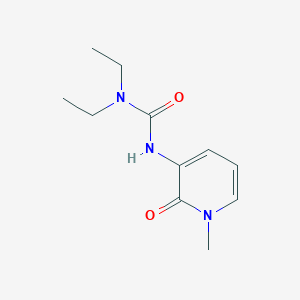
2-(2-Hydroxy-2-methylpropyl)sulfanylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-2-methylpropyl)sulfanylbenzonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as HMSB and is a sulfur-containing compound that belongs to the class of benzene derivatives. HMSB has been used in various studies to investigate its potential as a therapeutic agent for different diseases. In
Mecanismo De Acción
The mechanism of action of HMSB is complex and involves multiple pathways. In cancer cells, HMSB induces apoptosis by activating caspase-3 and caspase-9, which are essential enzymes involved in programmed cell death. HMSB also suppresses angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, HMSB inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB). In neurodegenerative disorders, HMSB protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
HMSB has been shown to have various biochemical and physiological effects in different studies. In cancer cells, HMSB inhibits cell proliferation and induces apoptosis. In inflammation, HMSB reduces the production of pro-inflammatory cytokines and suppresses inflammation. In neurodegenerative disorders, HMSB protects neurons from oxidative stress and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMSB has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and stability. However, the limitations of HMSB include its limited solubility in water and its potential for oxidation in the presence of air. These limitations can be overcome by using appropriate solvents and storage conditions.
Direcciones Futuras
There are several future directions for HMSB research, including investigating its potential as a therapeutic agent for other diseases, optimizing its synthesis method, and developing more efficient delivery systems. Further studies are also needed to elucidate the mechanisms of action of HMSB and to identify potential drug targets. Additionally, the potential side effects and toxicity of HMSB need to be investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, HMSB is a sulfur-containing compound that has gained significant attention in scientific research due to its unique properties. It has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. HMSB has several advantages for lab experiments, including its simple synthesis method and low toxicity. However, further studies are needed to elucidate its mechanisms of action and to identify potential drug targets. Overall, HMSB has the potential to be a valuable therapeutic agent for various diseases and warrants further investigation.
Métodos De Síntesis
The synthesis of HMSB involves the reaction of 2-hydroxy-2-methylpropanenitrile with thiourea in the presence of a base catalyst. The reaction yields HMSB, which is a white crystalline solid with a melting point of 96-98°C. The synthesis method is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
HMSB has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, HMSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation studies have shown that HMSB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, HMSB has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
2-(2-hydroxy-2-methylpropyl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-11(2,13)8-14-10-6-4-3-5-9(10)7-12/h3-6,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJRGZYYWLNVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=CC=CC=C1C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-2-methylpropyl)sulfanylbenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)

![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)


![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)

![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)

![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)

![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)
